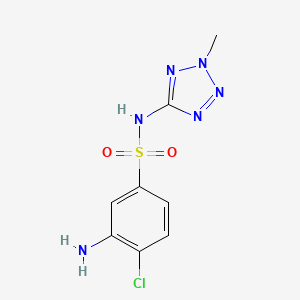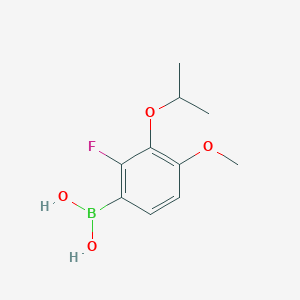
2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as pinacol boronic esters, involves catalytic protodeboronation . This process is not well developed but is a valuable building block in organic synthesis . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Chemical Reactions Analysis
2-Fluoro-3-methoxyphenylboronic acid is used as a reactant for regioselective Suzuki coupling . It is also used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 and the preparation of boronic esters .科学的研究の応用
Regioselective Suzuki Coupling
Suzuki coupling reactions are essential in organic synthesis. This boronic acid serves as a valuable reactant for regioselective Suzuki coupling. By combining it with appropriate aryl or heteroaryl halides, researchers can efficiently form carbon-carbon bonds. This method is widely used to construct complex molecules, such as pharmaceutical intermediates and natural products .
Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)
The inhibition of 17β-HSD1 is relevant in hormone-related diseases, including breast cancer and endometriosis. Researchers have explored this compound as a precursor for developing potent inhibitors of 17β-HSD1. These inhibitors may modulate estrogen levels and impact hormone-dependent conditions .
Boronic Ester Synthesis
2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid is a key intermediate in the preparation of various boronic esters. These esters are versatile building blocks for cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. Researchers can tailor the substituents on the boron atom to fine-tune reactivity and selectivity .
Arylation Reactions Catalyzed by Ruthenium
Ruthenium-catalyzed arylation reactions are powerful tools for creating aryl-substituted compounds. This boronic acid participates in such reactions, leading to the formation of diverse arylated products. These reactions find applications in medicinal chemistry, materials science, and agrochemical synthesis .
Microtubule Inhibitors and Antitumor Agents
Researchers have synthesized amino-trimethoxyphenyl-aryl thiazoles using this boronic acid. These compounds exhibit microtubule inhibitory activity and have potential as antitumor agents. Microtubules play a crucial role in cell division, making them attractive targets for cancer therapy .
Rhodium-Catalyzed Cyanation
2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid can undergo cyanation reactions catalyzed by rhodium complexes. These reactions introduce cyano groups into the aromatic ring, providing access to functionalized compounds. Cyanated derivatives find applications in materials science and drug discovery .
作用機序
Target of Action
The primary target of 2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .
Mode of Action
In the SM coupling reaction, the compound interacts with its target through two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium (II) complex acts as an electrophile, accepting electrons to form a new Pd–C bond . In the transmetalation step, the compound, acting as a nucleophile, is transferred from boron to the palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is a key pathway in the formation of carbon-carbon bonds . This reaction is particularly important in the synthesis of biologically active molecules, including various pharmaceuticals .
Result of Action
The action of the compound results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of biologically active molecules, contributing to the development of new pharmaceuticals .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by the presence of certain reagents, such as ethers, which can catalyze the reaction .
特性
IUPAC Name |
(2-fluoro-4-methoxy-3-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO4/c1-6(2)16-10-8(15-3)5-4-7(9(10)12)11(13)14/h4-6,13-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJYDMNOMNUFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OC(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)
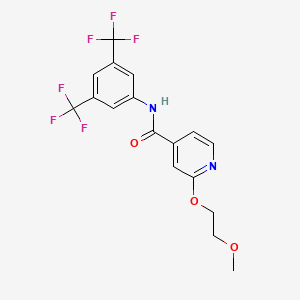
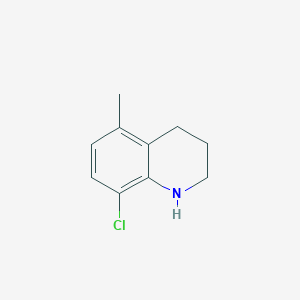

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)
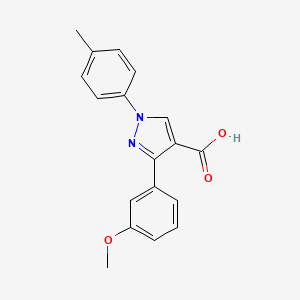
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)
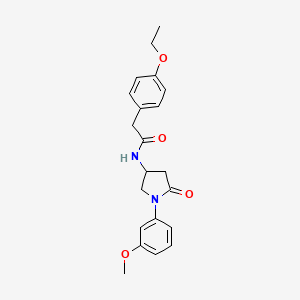
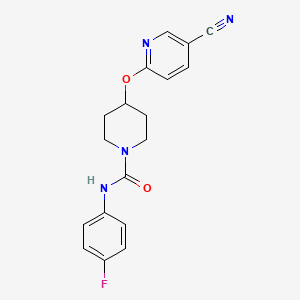

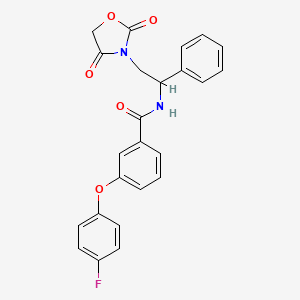
![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)
